molecular formula C10H21NO2 B6352837 Ethyl 3-[(pentan-3-yl)amino]propanoate CAS No. 856243-71-5

Ethyl 3-[(pentan-3-yl)amino]propanoate

Cat. No.: B6352837
CAS No.: 856243-71-5
M. Wt: 187.28 g/mol
InChI Key: MPMCFOCYJNYWRV-UHFFFAOYSA-N
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Description

Ethyl 3-[(pentan-3-yl)amino]propanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of β-alanine, where the amino group is substituted with a pentan-3-yl group, and the carboxyl group is esterified with an ethyl group . This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(pentan-3-yl)amino]propanoate can be synthesized through a multi-step process involving the reaction of β-alanine with pentan-3-ylamine, followed by esterification with ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(pentan-3-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(pentan-3-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(pentan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminopropanoate
  • Methyl 3-[(pentan-3-yl)amino]propanoate
  • Ethyl 3-[(butan-2-yl)amino]propanoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 3-(pentan-3-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-9(5-2)11-8-7-10(12)13-6-3/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMCFOCYJNYWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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